molecular formula C12H19NOS B14387216 2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine CAS No. 89996-61-2

2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine

Cat. No.: B14387216
CAS No.: 89996-61-2
M. Wt: 225.35 g/mol
InChI Key: RVPOSGOKAHUNRR-UHFFFAOYSA-N
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Description

2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine is a heterocyclic compound that features a thiazine ring fused with a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethoxy-substituted cyclooctane derivative with a thioamide under acidic or basic conditions to form the thiazine ring. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, potentially altering its chemical properties.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,6a,7,8,9,10-Hexahydro-5H-pyrazino[2,3-e]pyrido: This compound has a similar fused ring structure but contains a pyrazine ring instead of a thiazine ring.

    Tetrahydroisoquinoline derivatives: These compounds share a similar saturated ring system but differ in the heteroatoms present in the ring.

Uniqueness

2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine is unique due to the presence of both an ethoxy group and a thiazine ring fused with a cyclooctane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89996-61-2

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

2-ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine

InChI

InChI=1S/C12H19NOS/c1-2-14-12-13-11-8-6-4-3-5-7-10(11)9-15-12/h2-9H2,1H3

InChI Key

RVPOSGOKAHUNRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(CCCCCC2)CS1

Origin of Product

United States

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